(3aR,6aS)-5-benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Description
The compound (3aR,6aS)-5-benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione (CAS: 370879-53-1) is a bicyclic pyrrolidine-dione derivative featuring a tetrahydropyrrolo[3,4-c]pyrrole core with benzyl and phenyl substituents at the 5- and 2-positions, respectively. This compound is commercially available from suppliers such as Santa Cruz Biotechnology and CymitQuimica, with prices ranging from $72.00 (1 mg) to €761.00 (500 mg) .
Synthetic routes to related pyrrolo[3,4-c]pyrrole-diones include visible-light photocatalyzed [3+2] cycloadditions between 2H-azirines and maleimides, which yield dihydropyrrolo[3,4-c]pyrrole-diones in high yields (55–99%) .
Properties
IUPAC Name |
(3aR,6aS)-2-benzyl-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c22-18-16-12-20(11-14-7-3-1-4-8-14)13-17(16)19(23)21(18)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2/t16-,17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWUQRVKTQVBJU-CALCHBBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1CC3=CC=CC=C3)C(=O)N(C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](CN1CC3=CC=CC=C3)C(=O)N(C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of (3aR,6aS)-5-benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione are the Proteasome subunits. These subunits play a crucial role in the degradation of unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds.
Biochemical Pathways
Given its interaction with proteasome subunits, it can be inferred that it may influence protein degradation pathways.
Biological Activity
(3aR,6aS)-5-benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the available literature on its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H18N2O2
- Molecular Weight : 306.36 g/mol
- CAS Number : 93102-03-5
Biological Activity Overview
Research indicates that this compound exhibits various biological activities which can be categorized into the following areas:
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Anticancer Activity
- Studies have shown that this compound possesses significant anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects.
- A notable study reported that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .
- Antimicrobial Properties
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Neuroprotective Effects
- Preliminary research suggests that this compound may offer neuroprotective benefits. It has been studied for its potential to mitigate neurodegenerative processes associated with diseases such as Alzheimer's and Parkinson's.
- The compound is believed to exert its effects by reducing oxidative stress and inflammation in neural tissues .
The biological activities of this compound are attributed to several mechanisms:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death in cancer cells.
- Antibacterial Mechanism : It disrupts bacterial cell wall synthesis and function.
- Antioxidant Activity : The compound scavenges free radicals and reduces oxidative damage in cells.
Case Study 1: Anticancer Efficacy
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analyses confirmed increased apoptosis rates compared to control groups .
Case Study 2: Antimicrobial Testing
In a laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as an antimicrobial agent .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrrolo compounds exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. For instance, studies have shown that similar pyrrolo compounds can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Pyrrole derivatives have been associated with the inhibition of bacterial growth and the disruption of microbial cell membranes. Investigations into the antimicrobial efficacy of (3aR,6aS)-5-benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione are ongoing, with preliminary results indicating promising antibacterial effects against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is another area of interest. Compounds containing pyrrole rings have been reported to exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines and mediating inflammatory pathways. This application is particularly relevant in the context of chronic inflammatory diseases .
Synthesis of Novel Heterocycles
This compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to a variety of new derivatives with enhanced biological activities. The cyclo-condensation reactions involving this compound have been explored to create new substituted pyrroles and pyridines .
Medicinal Chemistry
In medicinal chemistry, this compound is utilized as a scaffold for designing new drugs. The ability to modify the benzyl and phenyl groups provides a pathway to optimize pharmacological properties such as solubility and bioavailability. Structure-activity relationship (SAR) studies are essential in identifying the most effective derivatives for therapeutic use .
Case Studies
Chemical Reactions Analysis
Potential Chemical Reactions
Given the structure of (3aR,6aS)-5-benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione , several types of chemical reactions could be considered:
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Hydrolysis : The dione functionality could undergo hydrolysis under acidic or basic conditions, potentially leading to ring opening or modification.
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Nucleophilic Substitution : The benzyl group might be susceptible to nucleophilic substitution reactions, depending on the conditions.
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Reduction : The compound could undergo reduction reactions to alter the oxidation state of the pyrrolopyrrole core.
Tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione Hydrochloride
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Molecular Formula : C6H9ClN2O2
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Molecular Weight : 176.60 g/mol
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Synonyms : Include 2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione;hydrochloride .
Chemical Reactions of Similar Diones
Compounds like 1,3-cyclohexanedione exhibit reactivity typical of diones, including enolization and reactions with alcohols under acid catalysis .
Data Tables
Given the lack of specific data on This compound , we can consider general properties of related compounds:
| Compound | Molecular Formula | Molecular Weight | Potential Reactions |
|---|---|---|---|
| Tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione Hydrochloride | C6H9ClN2O2 | 176.60 g/mol | Hydrolysis, Nucleophilic Substitution |
| 1,3-Cyclohexanedione | (CH2)4(CO)2 | 112.13 g/mol | Enolization, Alcoholysis |
Comparison with Similar Compounds
Comparison with Structural Analogs
The target compound belongs to a broader class of pyrrolo[3,4-c]pyrrole-diones and related bicyclic systems. Below is a comparative analysis with key analogs:
Key Observations:
- Substituent Diversity: The target compound’s benzyl and phenyl groups contrast with analogs featuring triazole (), ethoxycarbonyl (), or spiro-indole moieties ().
- Stereochemical Specificity : The (3aR,6aS) configuration distinguishes the target compound from stereoisomers like (3aS,6aR) derivatives, which may exhibit divergent biological or physical properties .
- Synthetic Methods : Visible-light photocatalysis () offers a green chemistry approach compared to traditional acid-mediated deprotection (), though yields and scalability vary .
Functional and Commercial Comparisons
- Therapeutic Potential: The spiro-indole analog () demonstrates TP53 activation, suggesting anticancer applications, while the target compound’s biological profile remains underexplored .
- Commercial Accessibility : The target compound is priced higher (e.g., $72.00/mg) compared to analogs like the ethoxycarbonyl derivative, which is available from multiple suppliers .
Q & A
Basic: What are the optimized synthetic routes for (3aR,6aS)-5-benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione, and how can reaction conditions be adjusted to improve yield?
Methodological Answer:
The synthesis of tetrahydropyrrolo-pyrrole-dione derivatives typically involves multi-step protocols, including cyclization and cross-coupling reactions. Key strategies include:
- Suzuki-Miyaura Coupling : For introducing aryl/benzyl groups, as demonstrated in the synthesis of similar pyrrolo-pyridines using Pd(PPh₃)₄ catalysts, arylboronic acids, and optimized solvent systems (e.g., toluene/EtOH/H₂O at 105°C) .
- Cyclization Steps : Acid-mediated cyclization (e.g., nitric acid at 0°C) for constructing the pyrrolo-pyrrole core .
- Yield Optimization : Adjusting stoichiometry of boronic acids, catalyst loading (e.g., 5 mol% Pd), and reaction time (12–24 hours). For example, yields >90% were achieved using excess arylboronic acid (1.5–2.0 equiv.) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
